3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid
Overview
Description
3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is a chemical compound with the CAS Number: 312591-21-2 and a molecular weight of 273.29 . The IUPAC name for this compound is [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O4S2/c12-7(13)4-9-17(14,15)6-3-1-2-5-8(6)11-16-10-5/h1-3,9H,4H2,(H,12,13) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.29 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
- Photovoltaics : Researchers explore its potential as a building block for organic solar cells due to its electron-accepting properties and good charge transport characteristics .
- Light-Emitting Diodes (LEDs) : The compound’s π-conjugated structure makes it suitable for use in organic LEDs .
- Anticancer Agents : Scientists investigate its derivatives as potential anticancer drugs. The sulfonyl group and π-conjugated system contribute to their bioactivity .
- Anti-Inflammatory Properties : The compound’s structure suggests anti-inflammatory potential, which could be valuable in drug development .
- Polymer Blends and Nanocomposites : Incorporating this compound into polymer matrices enhances mechanical properties, thermal stability, and electrical conductivity .
- Sensors : Its electron-rich nature makes it suitable for chemical sensors, especially in detecting analytes like heavy metals or organic pollutants .
- Visible-Light Photocatalysts : Researchers explore its use in organic photoredox reactions, where it can activate substrates under visible light .
- Electrode Materials : The compound’s redox properties make it interesting for use in supercapacitors or batteries .
Organic Electronics and Optoelectronics
Medicinal Chemistry
Materials Science
Photocatalysis
Electrochemistry
Materials for Water Purification
Mechanism of Action
Target of Action
The primary target of 3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
This compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound’s interaction with PAAs affects the fluorescence properties of the system. The compound is introduced into a 2D framework, creating fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit high stability, high porosity, and high fluorescence performance, making them an ideal platform for sensing electron-rich PAA molecules .
Result of Action
The result of the compound’s action is the detection of PAAs. The F-CTF-3 nanosheet, which contains the compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching . It exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
properties
IUPAC Name |
3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c13-8(14)4-5-10-18(15,16)7-3-1-2-6-9(7)12-17-11-6/h1-3,10H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJJNXSJOOEQAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235830 | |
Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid | |
CAS RN |
405279-59-6 | |
Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405279-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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